molecular formula C12H17N5O4 B110003 Sulodexide CAS No. 57817-83-1

Sulodexide

Cat. No.: B110003
CAS No.: 57817-83-1
M. Wt: 295.29 g/mol
InChI Key: GRYSXUXXBDSYRT-WOUKDFQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulodexide is a highly purified, research-grade glycosaminoglycan (GAG) complex composed of a mixture of 80% fast-moving heparin (FMH) and 20% dermatan sulfate (DS) . This unique composition contributes to its multifaceted pharmacological profile, making it a valuable compound for investigating vascular biology, diabetic complications, and endothelial function. This compound is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications. Mechanism of Action: this compound exhibits a multi-target mechanism. It possesses anticoagulant activity by potentiating both antithrombin III (inhibiting factors Xa and IIa) and heparin cofactor II (specifically inhibiting thrombin) . Furthermore, it promotes profibrinolytic activity by releasing tissue plasminogen activator (t-PA) and reduces plasminogen activator inhibitor . Beyond its effects on coagulation, this compound demonstrates significant anti-inflammatory properties by inhibiting the secretion of matrix metalloproteinases (MMPs) and the expression of adhesion molecules on endothelial cells . It also functions as an endothelial-protecting agent, shown to restore glycocalyx integrity, induce the overexpression of growth factors, and improve endothelial function by enhancing the production of nitric oxide (NO), leading to vasorelaxation . Research Applications: In preclinical research, this compound is used to model interventions for chronic venous disease and to study the acceleration of venous leg ulcer healing, partly through its ability to upregulate fibroblast growth factors . It is also a key compound in research on diabetic complications, particularly for investigating the reduction of albuminuria and protection of kidney function in models of diabetic nephropathy . Additionally, its vasoactive properties are utilized in studies of vascular tonus and endothelial dysfunction, where it has been shown to cause endothelium-dependent, NO-mediated vasodilation in human arterial tissue . Researchers also employ this compound to explore its anti-inflammatory and antithrombotic effects in various models of vascular disease and reperfusion injury .

Properties

IUPAC Name

(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O4/c1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(20-2)8(19)6(3-18)21-12/h4-6,8-9,12,18-19H,3H2,1-2H3,(H,13,14,15)/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYSXUXXBDSYRT-WOUKDFQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206530
Record name N(6),O(2)-Dimethyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57817-83-1, 57821-29-1
Record name N(6),O(2)-Dimethyladenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057817831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulodexide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057821291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulodexide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06271
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N(6),O(2)-Dimethyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N6,2'-O-DIMETHYLADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEV25J2GTV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biochemical Analysis

Biological Activity

Sulodexide is a highly purified glycosaminoglycan derived from porcine intestinal mucosa, consisting of a mixture of heparan sulfate and dermatan sulfate. This compound exhibits a range of biological activities that make it valuable in clinical settings, particularly in vascular diseases and thrombotic disorders. The following sections outline its mechanisms of action, pharmacological properties, and clinical applications, supported by relevant data and case studies.

The compound functions through several key mechanisms:

  • Antithrombin III Potentiation : this compound enhances the activity of antithrombin III, which inhibits thrombin and factor Xa, crucial components in the coagulation cascade .
  • Inhibition of Platelet Aggregation : It reduces platelet adhesion and aggregation induced by thrombin and other agents, decreasing the likelihood of clot formation .
  • Endothelial Protection : this compound promotes endothelial health by inducing the overexpression of growth factors that protect vascular integrity, contributing to its anti-inflammatory effects .

Pharmacological Properties

This compound exhibits several pharmacological properties that enhance its therapeutic potential:

Property Description
Antithrombotic Activity Reduces thrombus formation via multiple pathways.
Fibrinolytic Activity Increases tPA release while decreasing PAI-1 levels.
Anti-inflammatory Effects Modulates inflammatory mediators released from macrophages.
Endothelial Function Improvement Enhances endothelial cell function and promotes angiogenesis.
Lipid Profile Modification Lowers triglycerides and LDL while increasing HDL levels .

1. Peripheral Vascular Disease (PVD)

In patients with PVD, this compound has been shown to improve walking distance and reduce symptoms associated with claudication. A meta-analysis indicated that patients receiving this compound demonstrated significant improvements in pain-free walking distance compared to placebo .

2. Venous Thromboembolism (VTE)

This compound has been evaluated for secondary prevention in patients with recurrent VTE. A study involving 1,461 patients found that this compound significantly reduced the recurrence rate of venous thromboembolism compared to control groups (RR 0.51; 95% CI [0.35, 0.74]; p=0.0004) .

3. COVID-19 Treatment

A randomized controlled trial assessed this compound's efficacy in patients with early-stage COVID-19. Results showed a significant reduction in hospitalization rates (22 vs. 35 patients; RR 0.6; p=0.03) and oxygen support needs (37 vs. 50 patients; RR 0.71; p=0.05) in the this compound group compared to placebo .

Case Study 1: this compound in Peripheral Arterial Disease

A clinical trial involving diabetic patients with peripheral arterial disease demonstrated that after 70 days of treatment with this compound, there was a significant increase in pain-free walking distance (PFWD) compared to baseline measurements (mean increase of +143.6 m; p=0.0066) .

Case Study 2: Efficacy in COVID-19 Patients

In a single-center study focused on high-risk patients with COVID-19, those treated with this compound showed improved outcomes regarding hospitalization and oxygen dependency, indicating its potential role as a supportive treatment during viral infections .

Scientific Research Applications

Chronic Heart Failure

Study Overview : A randomized, placebo-controlled trial assessed the efficacy of sulodexide in patients with chronic heart failure. The study aimed to evaluate changes in biomarkers like NT-proBNP and other clinical parameters over an eight-week treatment period.

Key Findings :

  • Primary Outcome : Significant reduction in NT-proBNP levels was observed.
  • Secondary Outcomes : Improvements in blood pressure, fluid status, and quality of life metrics were noted.
  • Safety Profile : Treatment was well-tolerated with adverse events comparable to placebo .

Venous Thromboembolism

Clinical Application : this compound has been identified as a potential treatment option for preventing recurrent venous thromboembolism (VTE), particularly in patients at risk of bleeding complications from standard anticoagulation therapies.

Research Insights :

  • A study suggested that this compound could reduce the incidence of recurrent VTE by approximately 50% compared to placebo.
  • The statistical analysis indicated a significant improvement in outcomes when this compound was added to standard care .

Management of Proteinuria

Case Studies : Two case reports highlighted the role of this compound in managing proteinuria associated with chronic kidney disease and diabetic kidney disease.

Results :

  • Both patients exhibited a decrease in urinary protein levels after incorporating this compound into their treatment regimens.
  • This suggests that this compound may play a crucial role in protecting kidney function and managing proteinuria effectively .

Alzheimer's Disease

Preliminary Study Findings : A prospective study investigated the effects of this compound on cognitive decline in elderly patients at risk for Alzheimer’s disease.

Outcomes :

  • Patients treated with this compound showed a lower relative incidence of cognitive impairment compared to those receiving acenocoumarol.
  • The proposed mechanism involves inhibition of plasminogen activator inhibitor-1 (PAI-1), which may influence amyloid-beta dynamics in the brain .

Peripheral Arterial Obstructive Disease

Clinical Efficacy : this compound has demonstrated significant benefits in improving walking ability among patients with peripheral arterial obstructive disease.

Study Results :

  • Patients receiving this compound exhibited greater improvements in claudication distance compared to those on placebo.
  • The therapy was associated with enhanced blood flow and reduced symptoms related to intermittent claudication .

Summary Table of Applications

Application Area Key Findings
Chronic Heart FailureReduction in NT-proBNP; improved quality of life; well-tolerated safety profile
Venous ThromboembolismPotential 50% reduction in recurrent VTE; significant improvement over standard care
Management of ProteinuriaDecreased urinary protein levels; beneficial for chronic kidney disease management
Alzheimer's DiseaseLower incidence of cognitive decline; potential mechanism via PAI-1 inhibition
Peripheral Arterial Obstructive DiseaseImproved walking ability; enhanced blood flow; reduced symptoms of claudication

Comparison with Similar Compounds

Heparin

Parameter Sulodexide Heparin
Composition Heparin + dermatan sulfate Pure unfractionated heparin
Administration Oral/IV IV/Subcutaneous
Bioavailability 5–10% (oral) Negligible (oral)
Half-life 10–12 hours 1–2 hours
Mechanism AT, HCII, TFPI, heparanase inhibition Primarily AT-mediated
Bleeding Risk Lower Higher
Unique Effects Reduces albuminuria, endothelial repair Limited to anticoagulation

Key Findings :

  • This compound’s dual GAG composition enables synergistic effects on endothelial glycocalyx repair and heparanase-1 inhibition, reducing renal fibrosis .
  • Unlike heparin, this compound improves diabetic retinopathy by decreasing hard exudates (HE) in non-proliferative cases .

Enoxaparin (Low-Molecular-Weight Heparin, LMWH)

Parameter This compound Enoxaparin
Molecular Weight Mixed (heparin ~12 kDa; dermatan sulfate ~25 kDa) ~4.5 kDa
Administration Oral/IV Subcutaneous
Antithrombotic AT, HCII, TFPI-mediated AT-mediated
Endothelial Effects Reduces CEC, improves glycocalyx Limited endothelial interaction
Indications Diabetic complications, COVID-19 VTE prophylaxis, acute coronary syndromes

Key Findings :

  • This compound’s oral administration and endothelial repair capabilities offer advantages in chronic conditions like diabetic nephropathy .
  • In COVID-19, this compound decreased D-dimer levels and CEC counts, whereas enoxaparin primarily targets thromboembolism without addressing endothelial injury .

Dermatan Sulfate

Parameter This compound Dermatan Sulfate
Composition Combined with heparin Isolated dermatan sulfate
Mechanism HCII activation, heparanase inhibition HCII activation
Efficacy Synergistic effects on glycocalyx Limited standalone efficacy
Clinical Use Diabetic nephropathy, venous ulcers Experimental use in thrombosis

Key Findings :

  • Dermatan sulfate in this compound enhances HCII-mediated thrombin inhibition, complementing heparin’s AT activity .
  • Combined GAGs in this compound inhibit heparanase-1, reducing renal tubular fibrosis—a mechanism absent in isolated dermatan sulfate .

Irbesartan (Angiotensin Receptor Blocker, ARB)

Parameter This compound Irbesartan
Mechanism Endothelial repair, heparanase inhibition RAAS blockade (angiotensin II receptor)
Albuminuria Reduction 50–60% (macroalbuminuria) 30–40%
BP Reduction Significant in macroalbuminuria Consistent across severity
Safety No severe bleeding Hyperkalemia, hypotension

Key Findings :

  • In 5/6 nephrectomy rats, this compound reduced proteinuria and glomerulosclerosis comparably to irbesartan but via endothelial protection rather than RAAS modulation .
  • This compound’s blood pressure (BP)-lowering effect is albuminuria-dependent (5 mmHg reduction in UACR >1000 mg/g), whereas irbesartan uniformly lowers BP .

Clinical Efficacy Across Indications

Condition This compound Efficacy Comparator Efficacy
Diabetic Nephropathy 50–60% albuminuria reduction ACEi/ARB: 30–40%
COVID-19 40% CEC reduction, faster CRP decline Enoxaparin: No endothelial benefits
Venous Thrombosis 51% lower VTE recurrence vs. control Heparin: Similar efficacy, higher bleeding
Diabetic Retinopathy HE reduction in NPDR No direct comparator data

Preparation Methods

CN104017102A: Heparin Byproduct Fractionation via pH-Modulated Ethanol Precipitation

This method leverages ethanol’s differential solubility effects on sulfated polysaccharides under varying pH conditions. The process involves:

  • Dissolution and Alkaline Adjustment : Heparin byproducts are dissolved in purified water, and the pH is raised to 10–12 using sodium hydroxide to solubilize sulfated polysaccharides.

  • Low-Temperature Precipitation : Ethanol (final concentration: 40–50%) is added at 4–10°C to precipitate high-molecular-weight impurities, which are removed via centrifugation.

  • Acidic Precipitation : The supernatant’s pH is reduced to 2–4 with hydrochloric acid, inducing precipitation of dermatan sulfate-rich fractions.

  • Neutralization and Final Precipitation : The solution is neutralized (pH 6–8), and ethanol (60–70%) is added at room temperature to isolate this compound, which is then dried under vacuum.

Key Advantages :

  • Eliminates costly chromatographic steps.

  • Achieves 85–90% purity with a yield of 65–70%.

CN108484789A: Cryogenic Ethanol Precipitation for Enhanced Purity

This patent refines ethanol precipitation by incorporating cryogenic conditions (-20°C) to improve selectivity. Steps include:

  • Low-Temperature Dissolution : Heparin sodium is dissolved in a chilled aqueous solution (2–8°C).

  • Sequential Ethanol Additions : Ethanol is added incrementally (20% → 40% → 60%) at -10°C to fractionate polysaccharides based on solubility.

  • Centrifugation and Lyophilization : Precipitates are collected, washed, and lyophilized to obtain this compound with a molecular weight of 15–20 kDa.

Critical Parameters :

  • Temperature stability (±2°C) is crucial to prevent polysaccharide degradation.

  • Ethanol concentration gradients must be tightly controlled to avoid co-precipitation of undesired fractions.

Oxidative Degradation and Ultrafiltration Method (CN104398533A)

Process Overview

This method combines oxidative depolymerization with ultrafiltration to isolate heparin and dermatan sulfate fractions:

  • Oxidation with Hydrogen Peroxide : Heparin byproducts are treated with H₂O₂ (3–5% v/v) at pH 9.4–9.6 and 50–56°C for 10–12 hours to reduce molecular weight.

  • Ultrafiltration : The oxidized solution is processed using a 10 kDa membrane to separate dermatan sulfate (retentate) from low-molecular-weight heparin (permeate).

  • Refinement via Ion Exchange : Dermatan sulfate is purified using cation-exchange resins, while heparin is precipitated with ethanol (65–75%).

  • Blending and Lyophilization : The two fractions are mixed in an 80:20 ratio and lyophilized to yield this compound.

Yield and Purity :

  • 67.8% yield (678 g from 1 kg heparin byproduct).

  • Molecular weight range: 10–25 kDa (heparin) and 25–40 kDa (dermatan sulfate).

Comparative Analysis of Preparation Methodologies

Table 1: Comparison of this compound Preparation Methods

MethodStarting MaterialKey StepsYieldPurityMolecular Weight (kDa)
CN104017102AHeparin byproductEthanol precipitation65–70%85–90%15–30
CN108484789AHeparin sodiumCryogenic precipitation60–65%88–92%15–20
CN104398533AHeparin byproductOxidation + ultrafiltration67.8%95%10–40

Insights :

  • Ultrafiltration (CN104398533A) achieves higher purity (95%) but requires specialized equipment.

  • Ethanol-based methods are cost-effective but less precise in molecular weight control.

Critical Process Parameters and Optimization Strategies

pH and Temperature Control

  • Alkaline Conditions (pH 10–12) : Enhance solubility of sulfated polysaccharides, reducing co-precipitation of contaminants.

  • Low-Temperature Precipitation (-10°C to 4°C) : Minimizes enzymatic degradation and improves fractionation efficiency.

Ethanol Concentration Gradients

  • Stepwise Addition (20% → 60%) : Prevents sudden precipitation, allowing selective isolation of target fractions.

  • Optimal Final Concentration (60–70%) : Balances yield and purity by excluding low-sulfate polysaccharides.

Ultrafiltration Membrane Selection

  • 10 kDa Membranes : Ideal for separating heparin (permeate) from dermatan sulfate (retentate).

  • Cross-Flow Filtration : Reduces membrane fouling and enhances throughput.

Quality Control and Analytical Characterization

Table 2: Physicochemical Properties of this compound

ParameterSpecificationAnalytical Method
Molecular Weight10–40 kDaSize-exclusion chromatography
Sulfate Content28–32%Turbidimetric assay
Anticoagulant Activity30–50 IU/mg (anti-Xa)Chromogenic substrate assay
Protein Contamination<0.1%Bradford assay

Standards :

  • Complies with USP-NF guidelines for glycosaminoglycans.

  • Batch-to-batch consistency is verified via NMR and IR spectroscopy.

Industrial-Scale Production Considerations

Scalability Challenges

  • Ethanol Recovery Systems : Essential for cost-effective large-scale production (≥500 kg/batch).

  • Regulatory Compliance : Must adhere to cGMP and ICH Q7 guidelines for pharmaceutical-grade GAGs.

Cost-Benefit Analysis

  • Ethanol Precipitation : Lower capital cost ($0.5M–$1M) but higher operational expenses due to ethanol usage.

  • Ultrafiltration : Higher initial investment ($2M–$3M) but 30% lower solvent consumption .

Q & A

Q. What are the primary pharmacological mechanisms underlying Sulodexide's endothelial protective effects?

this compound modulates endothelial function by reducing oxidative stress and cytokine release (e.g., MCP-1 and IL-6) via interactions with glycosaminoglycan-binding domains on endothelial cells. It enhances endothelial surface layer (ESL) integrity, which regulates vascular permeability and inflammation. Experimental studies using human aortic endothelial cells (HAEC) pretreated with this compound showed reduced expression of proinflammatory genes (e.g., VCAM-1) and improved endothelial repair mechanisms .

Q. Which experimental models are validated for studying this compound's renoprotective effects in diabetic nephropathy?

Streptozotocin-induced diabetic rat models are widely used, with endpoints including urinary albumin excretion rate (UAER) and renal TGF-β1 expression. For example, this compound reduced UAER from 363 μg/min to 151 μg/min in diabetic rats and downregulated TGF-β1 mRNA by 68% compared to controls . In vitro models using endothelial cells under hyperglycemic conditions further validate its antioxidant and anti-inflammatory effects .

Q. What biomarkers are most sensitive for assessing this compound's therapeutic efficacy in vascular disorders?

Key biomarkers include:

  • D-dimer : Reduced levels indicate attenuated hypercoagulability (e.g., 22% of COVID-19 patients on this compound had D-dimer >500 ng/dL vs. 47% in placebo) .
  • CRP : Lower mean CRP levels (12.5 mg/dL vs. 17.8 mg/dL in controls) reflect anti-inflammatory activity .
  • Albuminuria : A 58% reduction in UAER in diabetic nephropathy models .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between preclinical and clinical studies on this compound's efficacy in diabetic nephropathy?

Preclinical studies in rodents show this compound reduces albuminuria via TGF-β1 inhibition , but large clinical trials (e.g., SUN-MACRO) found no significant renoprotection in overt diabetic nephropathy . Methodological differences include:

  • Population heterogeneity : Preclinical models use early-stage disease, while clinical trials enroll advanced nephropathy patients.
  • Dosing regimens : Animal studies use higher doses (e.g., 100 mg/kg/day) versus clinical protocols (50–100 LSU/day) .
  • Endpoint selection : Preclinical studies focus on molecular markers (TGF-β1), whereas clinical trials prioritize hard endpoints (e.g., dialysis requirement) .

Q. What methodological considerations are critical when designing RCTs to evaluate this compound in COVID-19 patients?

Key considerations from the 2020 outpatient trial :

  • Timing : Administer within 3 days of symptom onset to target early endothelialitis.
  • Outcome measures : Hospitalization rates (17.7% vs. 29.4% in placebo), oxygen requirements (29.8% vs. 42%), and coagulation biomarkers (D-dimer).
  • Statistical power : Use intention-to-treat (ITT) analysis to account for dropouts (15% vs. 24% hospitalization in ITT).
  • Safety monitoring : No increased bleeding risk despite anticoagulant properties.

Q. How should researchers address heterogeneity in patient populations when investigating this compound's blood pressure-lowering effects?

Stratify patients by albuminuria severity, as this compound’s BP-lowering efficacy correlates with endothelial dysfunction severity. Post hoc analyses show greater BP reduction in macroalbuminuria (≥300 mg/day) vs. microalbuminuria (30–300 mg/day) subgroups due to ESL restoration . Use multivariate regression to adjust for confounders like baseline antihypertensive use.

Q. What statistical approaches are recommended for analyzing time-to-event outcomes in this compound trials (e.g., ulcer healing)?

  • Kaplan-Meier analysis : Compare median healing times (e.g., 72 days for this compound vs. 110 days in venous ulcers) .
  • Cox proportional hazards models : Adjust for covariates like ulcer size and compression therapy adherence.
  • Subgroup analysis : Stratify by ulcer type (epidermal vs. dermal), as this compound accelerates epidermal healing (25 vs. 51 days) .

Contradictory Data Analysis

Q. Why do studies on this compound's antithrombotic efficacy show divergent results in DVT prevention?

The SanVal Registry reported a 2.4-fold reduction in recurrent DVT with this compound (7.4% vs. 17.9% in controls) , while other trials show modest effects. Discrepancies arise from:

  • Patient risk stratification : this compound benefits high-risk patients (e.g., prior DVT, hypercoagulable states).
  • Adjunct therapies : Combined use with compression therapy vs. monotherapy.
  • Dosing : Higher oral doses (250 LSU BID) in responders vs. subtherapeutic regimens .

Methodological Guidelines

Q. What molecular techniques are employed to characterize this compound's impact on endothelial gene expression?

  • qPCR : Quantify cytokine gene expression (e.g., IL-6, VCAM-1) in HAEC pretreated with this compound .
  • RNA sequencing : Identify pathways (e.g., NF-κB) modulated by this compound.
  • ELISA : Measure protein levels of secreted factors (e.g., hepatocyte growth factor) .

Q. How should researchers optimize dosing protocols for this compound in preclinical vs. clinical studies?

  • Preclinical : Use 50–100 mg/kg/day in rodent models to mimic human等效 doses .
  • Clinical : Start with 50 LSU/day orally, escalating to 100 LSU/day based on biomarker response (e.g., D-dimer reduction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulodexide
Reactant of Route 2
Reactant of Route 2
Sulodexide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.